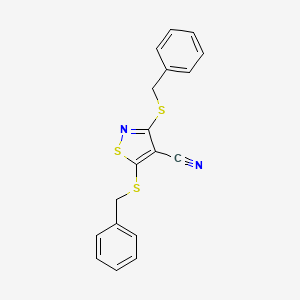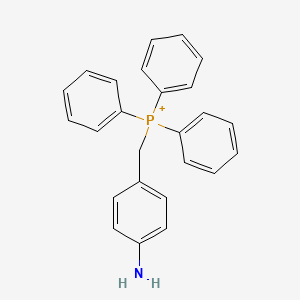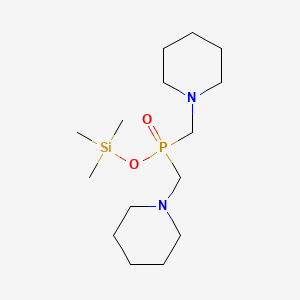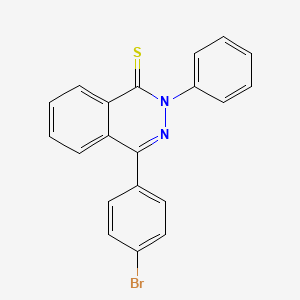
3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile: is a chemical compound with the molecular formula C15H11N3S2. It belongs to the thiazole family and contains both sulfur and nitrogen atoms in its heterocyclic ring. Thiazoles are widely studied due to their diverse applications in various fields.
Preparation Methods
Synthetic Routes:: The synthesis of 3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with a suitable electrophile. Here’s a typical synthetic route:
Benzylsulfanyl Group Introduction:
Carbonitrile Group Addition:
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.
Chemical Reactions Analysis
3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo several reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (for substitution) are commonly used.
Scientific Research Applications
3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its thiazole scaffold. Researchers explore its potential as an antiviral, antibacterial, or antitumor agent.
Materials Science: Its unique structure makes it useful for designing organic semiconductors or luminescent materials.
Agrochemicals: Thiazoles are also investigated for their pesticidal properties.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
While 3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is relatively rare, similar compounds include:
3,5-Bis(sulfanyl)benzoic Acid: A related compound with a benzene ring instead of the thiazole ring.
Other Thiazoles: Explore other thiazole derivatives for comparison.
Properties
Molecular Formula |
C18H14N2S3 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3,5-bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C18H14N2S3/c19-11-16-17(21-12-14-7-3-1-4-8-14)20-23-18(16)22-13-15-9-5-2-6-10-15/h1-10H,12-13H2 |
InChI Key |
NDTCMVFMYGDKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=NS2)SCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11109059.png)
![1-(2-Chloroethyl)-3-[2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxan-5-yl]urea](/img/structure/B11109063.png)
![Phenyl[2,2'-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-)](/img/structure/B11109064.png)


![N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109096.png)
![Ethyl [(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11109097.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-methylbenzamide](/img/structure/B11109098.png)
![phenyl 2-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzenesulfonate](/img/structure/B11109104.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11109106.png)
![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11109110.png)
![4-tert-butyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B11109124.png)

![11-(3-Bromophenyl)indeno[2,3-e]indeno[3,2-b]pyridine-10,12-dione](/img/structure/B11109138.png)
